molecular formula C6H3ClN4O2 B6271566 1-azido-3-chloro-2-nitrobenzene CAS No. 507472-82-4

1-azido-3-chloro-2-nitrobenzene

Cat. No.: B6271566
CAS No.: 507472-82-4
M. Wt: 198.6
InChI Key:
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Description

1-azido-3-chloro-2-nitrobenzene is an organic compound with the molecular formula C6H3ClN4O2. It is a derivative of benzene, where the hydrogen atoms are substituted with azido, chloro, and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-azido-3-chloro-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of chlorobenzene followed by azidation. The nitration of chlorobenzene is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The resulting 1-chloro-2-nitrobenzene is then subjected to azidation using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also crucial due to the potentially hazardous nature of the reagents and intermediates involved .

Chemical Reactions Analysis

Types of Reactions

1-azido-3-chloro-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other suitable reducing agents.

    Substitution: Sodium azide, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Cycloaddition: Alkynes, copper (I) catalysts for Huisgen cycloaddition.

Major Products

    Reduction: 1-amino-3-chloro-2-nitrobenzene.

    Substitution: Various azido derivatives.

    Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

1-azido-3-chloro-2-nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azido-3-chloro-2-nitrobenzene involves its reactivity due to the presence of the azido, chloro, and nitro groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The nitro group can be reduced to an amino group, which can further participate in various chemical reactions. The chloro group can act as a leaving group in nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    1-chloro-2-nitrobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.

    1-azido-2-nitrobenzene: Similar structure but lacks the chloro group, affecting its reactivity in substitution reactions.

    1-azido-3-nitrobenzene: Lacks the chloro group, similar to 1-azido-2-nitrobenzene.

Uniqueness

1-azido-3-chloro-2-nitrobenzene is unique due to the presence of all three functional groups (azido, chloro, and nitro), which confer a combination of reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-3-chloro-2-nitrobenzene involves the conversion of 3-chloro-2-nitroaniline to 1-azido-3-chloro-2-nitrobenzene through diazotization and azidation reactions.", "Starting Materials": [ "3-chloro-2-nitroaniline", "Sodium nitrite", "Hydrochloric acid", "Sodium azide", "Sodium acetate", "Acetic acid", "Water" ], "Reaction": [ "Dissolve 3-chloro-2-nitroaniline in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form a diazonium salt.", "Maintain the temperature of the reaction mixture at 0-5°C for 10-15 minutes.", "Add a solution of sodium azide in water to the above reaction mixture dropwise with stirring to form 1-azido-3-chloro-2-nitrobenzene.", "Maintain the temperature of the reaction mixture at 0-5°C for 30-60 minutes.", "Add a solution of sodium acetate in water to the above reaction mixture to neutralize the hydrochloric acid.", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Purify the product by recrystallization from ethanol." ] }

CAS No.

507472-82-4

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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